molecular formula C18H11BrN2 B171792 2-(4-Bromophenyl)-1,10-phenanthroline CAS No. 149054-39-7

2-(4-Bromophenyl)-1,10-phenanthroline

Cat. No. B171792
M. Wt: 335.2 g/mol
InChI Key: OATGRTIOGXDQQF-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromophenyl)-1,10-phenanthroline” is a complex organic molecule. It likely contains a phenanthroline core structure, which is a tricyclic aromatic compound composed of three fused benzene rings. The “2-(4-Bromophenyl)” part suggests the presence of a bromophenyl group attached to the second position of the phenanthroline structure .


Synthesis Analysis

While specific synthesis methods for “2-(4-Bromophenyl)-1,10-phenanthroline” were not found, there are general methods for synthesizing similar compounds. For instance, a one-step synthesis of a moderately complex structure has been described, which involves the use of coupling constants for the determination of positional relationships .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Bromophenyl)-1,10-phenanthroline” were not found, similar compounds have been involved in various reactions. For example, a variety of imine derivatives have been synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .

Safety And Hazards

While specific safety and hazard information for “2-(4-Bromophenyl)-1,10-phenanthroline” was not found, similar compounds have been associated with various hazards. For example, 4-Bromophenol is classified as acutely toxic if swallowed, causes skin irritation, and is toxic to aquatic life .

Future Directions

Future research could focus on the synthesis and characterization of “2-(4-Bromophenyl)-1,10-phenanthroline” and similar compounds. For instance, a novel racemic secondary alcohol has been synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .

properties

IUPAC Name

2-(4-bromophenyl)-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2/c19-15-8-5-12(6-9-15)16-10-7-14-4-3-13-2-1-11-20-17(13)18(14)21-16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATGRTIOGXDQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=CC(=N3)C4=CC=C(C=C4)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-1,10-phenanthroline

Synthesis routes and methods

Procedure details

A solution of 6.79 g (24 mmol) of 4-bromoiodobenzene in 100 mL of diethyl ether was cooled to −70° C., added with 14 mL (23.4 mmol) of n-butyllithium dropwise, and stirred for 30 min and further for 30 min after elevating the temperature to 0° C. The resulting solution was added dropwise to 100 mL of a diethyl ether solution of 3.60 g (20 mmol) of 1,10-phenanthroline at 0° C., and the mixture was stirred for 3 h. Ice water was added, an organic layer was separated, and an aqueous layer was extracted with dichloromethane (100 mL×2). The obtained organic layers were combined and dried over anhydrous sodium sulfate, followed by filtration. To a filtrate, 20 g of manganese dioxide was added, and the mixture was stirred for 30 min. Thereafter, 20 g of manganese dioxide was further added, and the mixture was stirred for one hour and allowed to stand at room temperature overnight. The reaction solution was filtered, and a filtrate was concentrated under reduced pressure and then purified by silica gel column chromatography to obtain 2.50 g (yield: 37%) of 2-(4′-bromophenyl)-1,10-phenanthroline as a yellow solid.
Quantity
6.79 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.6 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

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